塩化ルビジウム

説明

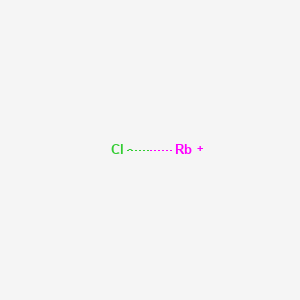

塩化ルビジウムは、RbClという化学式を持つアルカリ金属ハロゲン化物です。ルビジウムと塩素で構成されています。この化合物は、白色の結晶状外観と吸湿性、つまり空気から容易に水分を吸収する性質で知られています。 塩化ルビジウムは、電気化学から分子生物学まで、さまざまな分野で幅広く応用されています .

2. 製法

合成経路と反応条件: 純粋な塩化ルビジウムを調製する最も一般的な方法は、水酸化ルビジウムと塩酸を反応させて、その後再結晶化する反応です: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}2\text{O} ] 吸湿性のため、塩化ルビジウムは通常デシケーターを使用して大気中の水分から保護する必要があります {_svg_2}.

工業生産方法: 工業的には、塩化ルビジウムは、ルビジウム金属と塩素ガスを反応させることによっても製造できます: [ 2\text{Rb} + \text{Cl}2 \rightarrow 2\text{RbCl} ] ただし、この方法は塩酸との反応よりも高価で、あまり使用されていません {_svg_3}.

科学的研究の応用

塩化ルビジウムは、さまざまな科学分野で重要な応用を有しています。

化学: 水電解の電解質として、および他のルビジウム化合物の調製に使用されます。

生物学: 遺伝子変換実験のために、化学的にcompetentな細胞を調製するために使用されます。

医学: 抗うつ効果の可能性が調査されており、心筋の陽電子断層撮影(PET)画像法に使用されています。

作用機序

塩化ルビジウムは、カリウムイオンの挙動を模倣することで作用を発揮します。細胞膜に存在するナトリウム-カリウムイオン交換ポンプに関与しています。 この機序は、特にPET画像法での使用において関連性が高く、ルビジウムイオンは血流に比例して心筋細胞によって急速に取り込まれます .

生化学分析

Biochemical Properties

Rubidium chloride plays a significant role in biochemical reactions, primarily due to its similarity to potassium ions. In biological systems, rubidium ions can replace potassium ions in various cellular processes. Rubidium chloride interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, rubidium ions can participate in the sodium-potassium ion exchange pumps present in cell membranes, affecting cellular ion balance and transport mechanisms . Additionally, rubidium chloride has been shown to modulate the activity of enzymes involved in metabolic pathways, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Cellular Effects

Rubidium chloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, rubidium chloride can enhance the expression of superoxide dismutase, an enzyme that protects cells from oxidative stress . In cancer cells, rubidium chloride has been shown to affect cell proliferation and may contribute to anticancer effects by altering cellular ion concentrations . Additionally, rubidium chloride can modulate the composition of the gut microbiota, which in turn can impact host health and disease states .

Molecular Mechanism

At the molecular level, rubidium chloride exerts its effects through various mechanisms. It can bind to and activate or inhibit specific enzymes, leading to changes in their activity. For example, rubidium ions can activate AMPK, which in turn regulates multiple downstream targets involved in cellular metabolism and stress responses . Rubidium chloride can also influence gene expression by promoting the translocation of transcription factors, such as DAF-16, into the nucleus, where they regulate the expression of genes involved in longevity and stress resistance . These molecular interactions highlight the diverse ways in which rubidium chloride can affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rubidium chloride can change over time. Rubidium chloride is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that rubidium chloride can maintain its activity over extended periods, but its effects on cellular processes may diminish with prolonged exposure . Additionally, rubidium chloride can influence circadian rhythms by modifying the coupling between circadian oscillators, leading to more stable and equalized rhythms in stressed organisms .

Dosage Effects in Animal Models

The effects of rubidium chloride can vary with different dosages in animal models. At low doses, rubidium chloride has been shown to have minimal impact on animal characteristics, such as body weight and organ coefficients . At higher doses, rubidium chloride can lead to adverse effects, including changes in liver and kidney function, anemia, and alterations in brain enzyme activity . These findings suggest that while rubidium chloride can be beneficial at certain doses, excessive exposure may result in toxicity and adverse health effects.

Metabolic Pathways

Rubidium chloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One key pathway influenced by rubidium chloride is the AMPK/FOXO pathway, which plays a critical role in maintaining cellular energy balance and promoting longevity . Rubidium chloride can activate AMPK, leading to the phosphorylation and activation of downstream targets, including the transcription factor FOXO. This activation promotes the expression of genes involved in stress resistance and metabolic regulation . Additionally, rubidium chloride can affect the levels of metabolites and metabolic flux, further influencing cellular metabolism.

Transport and Distribution

Rubidium chloride is transported and distributed within cells and tissues through various mechanisms. It can enter cells via ion channels and transporters that typically facilitate the uptake of potassium ions . Once inside the cell, rubidium ions can be distributed to different cellular compartments, including the cytoplasm and organelles. Rubidium chloride can also interact with binding proteins that facilitate its transport and localization within specific tissues . These transport and distribution mechanisms ensure that rubidium chloride can effectively reach its target sites and exert its biochemical effects.

Subcellular Localization

The subcellular localization of rubidium chloride can influence its activity and function. Rubidium ions can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of rubidium chloride within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of rubidium ions in the mitochondria can influence mitochondrial function and energy production. Additionally, rubidium chloride can be directed to specific compartments through targeting signals and post-translational modifications, ensuring its precise localization and activity within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The most common method for preparing pure rubidium chloride involves the reaction of rubidium hydroxide with hydrochloric acid, followed by recrystallization: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} ] Due to its hygroscopic nature, rubidium chloride must be protected from atmospheric moisture, typically using a desiccator .

Industrial Production Methods: In industrial settings, rubidium chloride can also be produced by reacting rubidium metal with chlorine gas: [ 2\text{Rb} + \text{Cl}_2 \rightarrow 2\text{RbCl} ] This method, however, is more expensive and less commonly used compared to the reaction with hydrochloric acid .

化学反応の分析

反応の種類: 塩化ルビジウムは、主にアルカリ金属ハロゲン化物に特徴的なイオン反応を起こします。これらには以下が含まれます。

置換反応: 塩化ルビジウムは他のハロゲン化物と反応して、異なるルビジウムハロゲン化物を生成することができます。

沈殿反応: 塩化ルビジウムは、特定の試薬と混合すると、沈殿物を生成することができます。

一般的な試薬と条件:

硫酸: 塩化ルビジウムは硫酸と反応して、硫酸水素ルビジウムを生成します。

主な生成物:

硫酸水素ルビジウム: 塩化ルビジウムが硫酸と反応して生成されます。

ルビジウムイオンと塩化物イオンの水溶液: 塩化ルビジウムが水に溶解すると生成されます.

類似化合物との比較

塩化ルビジウムは、以下のような他のアルカリ金属ハロゲン化物と比較することができます。

- 塩化リチウム

- 塩化ナトリウム

- 塩化カリウム

- 塩化セシウム

独自性: 塩化ルビジウムは、分子生物学における特定の用途と高効率太陽電池での使用により、独自性を持ちます。 塩化ナトリウムや塩化カリウムは、日常生活でより一般的に使用されていますが、塩化ルビジウムはニッチな用途を持つため、科学研究において特に価値があります .

特性

IUPAC Name |

rubidium(1+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Rb/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDZQCVHDSGLHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbCl, ClRb | |

| Record name | rubidium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064881 | |

| Record name | Rubidium chloride (RbCl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Rubidium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7791-11-9 | |

| Record name | Rubidium chloride (RbCl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBIDIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubidium chloride (RbCl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium chloride (RbCl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3SHC5273S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of rubidium chloride?

A1: Rubidium chloride has the molecular formula RbCl and a molecular weight of 120.92 g/mol.

Q2: Are there any spectroscopic techniques used to characterize rubidium chloride?

A2: Yes, several spectroscopic techniques are employed, including:

- Flame Atomic Absorption Spectrometry (AAS): This technique is used for rapid and sensitive determination of rubidium chloride purity and impurity monitoring. []

- Graphite Furnace Atomic Absorption Spectrophotometry (GF-AAS): This highly sensitive technique is used to detect and quantify trace amounts of rubidium in biological samples. []

- Neutron Activation Analysis (NAA): This method can determine the concentration of rubidium and other elements in various matrices, including biological samples. []

Q3: How does the solubility of rubidium chloride change with temperature in different solvents?

A3: The solubility of rubidium chloride generally increases with rising temperatures. This trend is observed in:

- Glacial acetic acid: Solubility increases with temperature, though it remains significantly lower than in water. []

- Water: Solubility increases with temperature, forming a binary system. []

- Water-hydrochloric acid mixtures: Solubility increases with temperature, forming a ternary system. []

Q4: What factors influence the dissolution rate of rubidium chloride?

A4: While specific studies on the dissolution rate of rubidium chloride are not included in the provided research, factors generally influencing dissolution rates include:

Q5: How is rubidium chloride used to study insect dispersal?

A5: Rubidium chloride serves as an effective marker in insect dispersal studies. When applied to plants, it is absorbed and translocated throughout the plant tissues. Insects feeding on these plants ingest rubidium, which can be detected in their bodies using techniques like GF-AAS and NAA. This method has been successfully employed to study the dispersal of:

- Southwestern corn borer (Diatraea grandiosella): RbCl application on maize plants allowed researchers to track the movement of these insects. []

- Oriental fruit moth (Grapholita molesta): RbCl incorporation into the larval diet successfully marked adult moths, enabling researchers to study their dispersal patterns. []

Q6: Can rubidium chloride be used in the production of other elements?

A6: Yes, rubidium chloride serves as a target material in cyclotron production of strontium-85 (85Sr), a radioisotope used in medical applications. Proton bombardment of a rubidium chloride target induces the 85Rb(p,n)85Sr reaction, producing 85Sr. [, ]

Q7: What are the applications of rubidium chloride in separation chemistry?

A7: Rubidium chloride plays a crucial role in the separation and purification of rubidium from various sources.

- Separation from Carnallite: A two-stage process utilizes rubidium chloride's solubility properties to extract and purify it from carnallite, a mineral rich in potassium, magnesium, and rubidium chloride. []

- Separation from Irradiated Aluminum-Encapsulated Uranium: Rubidium chloride's distinct chemical behavior is exploited in ion exchange chromatography to isolate and purify it from complex mixtures, such as those found in irradiated nuclear fuel. []

Q8: Does rubidium chloride have any effects on the human body?

A8: Rubidium chloride has been investigated for its potential effects on cation transport in the body.

- Digoxin-like effects: Rubidium chloride administration in healthy volunteers, after pre-treatment with digoxin, a Na+,K+-ATPase inhibitor, resulted in increased plasma rubidium levels and attenuated its uptake into red blood cells. This suggests a potential interaction with Na+,K+-ATPase activity, similar to digoxin, though the exact mechanisms require further investigation. []

- Chronic renal failure: Patients with chronic renal failure exhibited alterations in rubidium disposition comparable to, but more pronounced than, those observed with digoxin. This further supports the potential influence of rubidium chloride on cation transport in specific physiological states. []

Q9: Have computational methods been used to study rubidium chloride?

A9: Yes, computational chemistry has been employed to investigate various aspects of rubidium chloride:

- Molecular Dynamics (MD) Simulations: MD simulations using both rigid and polarizable ion models have provided insights into the structural properties of molten rubidium chloride. These simulations accurately predict experimental radial distribution functions and shed light on the behavior of rubidium chloride in the liquid state. []

- Bond Order Parameter Method: This method, combined with MD simulations, has been employed to analyze the structure of crystalline and molten rubidium chloride. Results suggest a predominance of local SC and TE-TR structures in molten rubidium chloride, contributing to the understanding of its liquid-phase behavior. []

Q10: What crystal structures can rubidium chloride adopt?

A10: Rubidium chloride exhibits polymorphism, meaning it can exist in different crystal structures under different conditions:

- 6:6 Sodium Chloride Structure: This is the most stable structure at ambient conditions, characterized by a face-centered cubic (FCC) lattice. []

- 8:8 Cesium Chloride Structure: At low temperatures, rubidium chloride can transition to this structure, which has a body-centered cubic (BCC) lattice. []

- 4:4 Zinc Blende Structure: Theoretical calculations suggest that this structure, with a lower lattice energy, might be possible, although it has not been experimentally observed. []

Q11: Has rubidium chloride been used to crystallize other molecules?

A11: Yes, rubidium chloride has been successfully used to crystallize gramicidin, a hydrophobic peptide known to form cation channels in membranes. This crystallization resulted in a novel tetragonal crystal form of gramicidin, providing valuable insights into its structure and function. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)

![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)

![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)

![5-[[2-[4-[1-(1,3-Dioxo-2-indenylidene)ethyl]-1-piperazinyl]ethylamino]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1196609.png)